molecular formula C17H17F3N4O2S B2396595 (E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2035006-85-8

(E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2396595
CAS RN: 2035006-85-8
M. Wt: 398.4
InChI Key: HVATVMGDWJPWFV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, commonly known as STF-62247, is a small molecule inhibitor of the oncoprotein MYC. MYC is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. Overexpression of MYC has been implicated in the development of many types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

STF-62247 has been widely used in scientific research to study the role of MYC in cancer. It has been shown to inhibit the growth of a variety of cancer cell lines both in vitro and in vivo. STF-62247 has also been used to study the downstream effects of MYC inhibition, including changes in gene expression, cell cycle arrest, and apoptosis.

Mechanism of Action

STF-62247 binds to the MYC protein and disrupts its interaction with its binding partner, MAX. This prevents MYC from binding to DNA and activating the transcription of genes involved in cell growth and proliferation. The inhibition of MYC leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
STF-62247 has been shown to have significant effects on cancer cell lines. It inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. STF-62247 also induces apoptosis in cancer cells, leading to their death. In addition, STF-62247 has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

STF-62247 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer to cells in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a safe option for research. However, STF-62247 has some limitations. It is not effective in all types of cancer, and some cancer cell lines may be resistant to its effects.

Future Directions

There are several future directions for research involving STF-62247. One area of focus is the development of combination therapies that target MYC and other signaling pathways involved in cancer. Another area of research is the identification of biomarkers that can predict which patients will respond to MYC inhibition. Additionally, there is ongoing research to develop more potent and selective MYC inhibitors that may be more effective in treating cancer.

Synthesis Methods

STF-62247 was first synthesized by researchers at the SGC-UNC in 2009. The synthesis involves a series of chemical reactions starting with the condensation of 4-(4-bromophenyl)piperazine with (E)-4-(4-formylstyryl)benzenesulfonamide. The resulting intermediate is then subjected to a series of reactions to yield the final product, STF-62247.

properties

IUPAC Name

4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c18-17(19,20)15-12-16(22-13-21-15)23-7-9-24(10-8-23)27(25,26)11-6-14-4-2-1-3-5-14/h1-6,11-13H,7-10H2/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVATVMGDWJPWFV-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

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